molecular formula C23H25N3O4S B255459 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B255459
M. Wt: 439.5 g/mol
InChI Key: IQDALQFJJRDFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, also known as MPSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is not fully understood. However, studies suggest that 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide acts on various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. In inflammation studies, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to reduce the production of nitric oxide and prostaglandin E2. In neurodegenerative disorder research, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

Future research on 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide should focus on understanding its mechanism of action and optimizing its therapeutic potential. Other future directions include studying the pharmacokinetics and pharmacodynamics of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, developing more potent derivatives of 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide, and testing 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide in preclinical and clinical studies. Overall, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has the potential to be a valuable therapeutic agent in the treatment of various diseases.

Synthesis Methods

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-4-isopropylphenol with chloroacetyl chloride, followed by the reaction of the resulting compound with 4-(pyridin-2-ylsulfamoyl)phenylamine. The final product is obtained through the addition of acetic anhydride and triethylamine.

Scientific Research Applications

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation studies have shown that 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has been shown to have neuroprotective effects and improve cognitive function.

properties

Product Name

2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C23H25N3O4S/c1-16(2)21-12-9-19(14-17(21)3)30-15-23(27)25-18-7-10-20(11-8-18)31(28,29)26-22-6-4-5-13-24-22/h4-14,16H,15H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

IQDALQFJJRDFEJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)C(C)C

Origin of Product

United States

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